molecular formula C8H6BrNO4 B12556554 6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide CAS No. 144347-49-9

6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B12556554
CAS No.: 144347-49-9
M. Wt: 260.04 g/mol
InChI Key: CKOGYVVDUKXKCG-UHFFFAOYSA-N
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Description

6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the benzodioxole family This compound is characterized by the presence of a bromine atom, a hydroxy group, and a carboxamide group attached to a benzodioxole ring

Properties

CAS No.

144347-49-9

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

6-bromo-N-hydroxy-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C8H6BrNO4/c9-5-2-7-6(13-3-14-7)1-4(5)8(11)10-12/h1-2,12H,3H2,(H,10,11)

InChI Key

CKOGYVVDUKXKCG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)NO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The bromination reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The resulting 6-bromo-1,3-benzodioxole-5-carboxaldehyde is then subjected to further reactions to introduce the hydroxy and carboxamide groups .

Industrial Production Methods

While specific industrial production methods for 6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzodioxole derivatives with various functional groups.

Scientific Research Applications

6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-hydroxy-2H-1,3-benzodioxole-5-carboxamide is unique due to its combination of bromine, hydroxy, and carboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

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